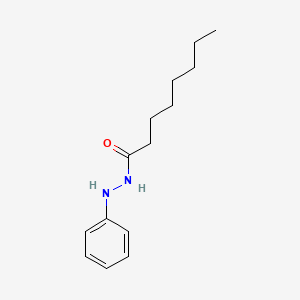
Octanoic acid, 2-phenylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 2-phenylhydrazide is an organic compound with the molecular formula C14H22N2O. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 2-phenylhydrazide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 2-phenylhydrazide typically involves the reaction of octanoic acid with phenylhydrazine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydrazide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or ethanol for several hours .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Octanoic acid, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted hydrazides .
Applications De Recherche Scientifique
Octanoic acid, 2-phenylhydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It may be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of octanoic acid, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form stable complexes with metal ions or enzymes, potentially inhibiting their activity. This interaction can disrupt metabolic pathways in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interfere with enzyme function is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Octanoic acid: A simple fatty acid with similar chain length but lacking the hydrazide group.
Phenylhydrazine: A compound with a similar hydrazide group but without the octanoic acid chain.
Caprylic acid: Another name for octanoic acid, highlighting its use in various applications.
Uniqueness: Octanoic acid, 2-phenylhydrazide is unique due to the combination of the octanoic acid chain and the phenylhydrazide group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the individual components. The presence of the hydrazide group allows for specific interactions with enzymes and metal ions, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
4076-76-0 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N'-phenyloctanehydrazide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-5-9-12-14(17)16-15-13-10-7-6-8-11-13/h6-8,10-11,15H,2-5,9,12H2,1H3,(H,16,17) |
Clé InChI |
GBWNQLDDRUYFOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)NNC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















